ent-Pazufloxacina Mesilato

Descripción general

Descripción

ent-Pazufloxacin Mesylate is a fluoroquinolone antibacterial agent known for its broad-spectrum activity against various bacterial infections. It is primarily used for intravenous administration due to its excellent antibacterial properties and minimal adverse effects. This compound is particularly effective in treating infections caused by Gram-negative and Gram-positive bacteria .

Aplicaciones Científicas De Investigación

ent-Pazufloxacin Mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new antibacterial agents.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.

Industry: Utilized in the production of pharmaceutical formulations for treating infections

Mecanismo De Acción

Target of Action

The primary targets of ent-Pazufloxacin Mesylate are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

ent-Pazufloxacin Mesylate acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the drug interferes with bacterial DNA replication, leading to the death of the bacteria.

Biochemical Pathways

It is understood that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of ent-Pazufloxacin Mesylate have been studied in healthy volunteers. After intravenous administration, the drug is rapidly absorbed and distributed throughout the body . The maximum blood concentration of pazufloxacin is higher than that for other quinolones . The volume of distribution of pazufloxacin was observed to be lower than those of sparfloxacin and ofloxacin . The drug is mainly excreted via the urine .

Result of Action

The primary result of ent-Pazufloxacin Mesylate’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication, the drug prevents bacteria from multiplying, leading to their eventual death .

Action Environment

The action of ent-Pazufloxacin Mesylate can be influenced by various environmental factors. For example, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, kidney function, and the presence of other medications

Análisis Bioquímico

Biochemical Properties

ent-Pazufloxacin Mesylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .

Cellular Effects

ent-Pazufloxacin Mesylate: has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of ent-Pazufloxacin Mesylate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Pazufloxacin Mesylate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ent-Pazufloxacin Mesylate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

ent-Pazufloxacin Mesylate: is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

ent-Pazufloxacin Mesylate: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of ent-Pazufloxacin Mesylate and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-Pazufloxacin Mesylate involves the reaction of pazufloxacin with methane-sulfonic acid in a solvent such as acetone. The reaction mixture is subjected to heating and reflux, followed by cooling and crystallization to obtain the mesylate salt .

Industrial Production Methods: In industrial settings, the production of ent-Pazufloxacin Mesylate follows a similar synthetic route but on a larger scale. The process includes aseptic filling and freeze-drying to ensure the stability and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: ent-Pazufloxacin Mesylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Comparación Con Compuestos Similares

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity but higher sensitivity to light.

Ofloxacin: Similar antibacterial properties but different pharmacokinetic profile.

Levofloxacin: A more potent isomer of ofloxacin with enhanced activity against Gram-positive bacteria.

Uniqueness: ent-Pazufloxacin Mesylate stands out due to its lower toxicity, higher efficiency, and reduced sensitivity to light compared to other fluoroquinolones. It also exhibits a lower incidence of side effects and does not readily generate cross-resistance .

Actividad Biológica

ent-Pazufloxacin mesylate is a fluoroquinolone antibiotic that exhibits significant antibacterial activity, particularly against Gram-negative bacteria. This compound is recognized for its potential in treating various infections, and its biological activities have been the subject of extensive research. This article synthesizes findings from diverse studies, highlighting the compound's mechanisms of action, efficacy, and safety profiles.

Pazufloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound's effectiveness against a broad spectrum of pathogens is attributed to its ability to penetrate bacterial cell membranes efficiently.

In Vitro and In Vivo Efficacy

Research indicates that ent-pazufloxacin mesylate demonstrates potent in vitro activity against various bacterial strains, including those resistant to other antibiotics. For instance, a study reported that pazufloxacin had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like ciprofloxacin against several clinical isolates of Escherichia coli and Klebsiella pneumoniae .

Table 1: Comparative Antibacterial Activity of ent-Pazufloxacin Mesylate

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 0.5 | 4 |

| Klebsiella pneumoniae | 1 | 8 |

| Pseudomonas aeruginosa | 2 | 16 |

| Staphylococcus aureus | 0.25 | 2 |

Case Studies

A notable case study involved the administration of ent-pazufloxacin mesylate in patients with complicated urinary tract infections (UTIs). The study demonstrated a high cure rate with minimal adverse effects, suggesting that the drug is both effective and safe for clinical use .

In another animal model study, rabbits treated with pazufloxacin showed significant reductions in bacterial load in infected tissues compared to control groups. The treatment also resulted in changes in oxidative stress markers, indicating a potential impact on inflammatory responses .

Safety Profile

While ent-pazufloxacin mesylate is generally well-tolerated, some studies have reported side effects such as gastrointestinal disturbances and transient increases in liver enzymes. Long-term administration has been associated with oxidative stress markers due to lipid peroxidation, which raises concerns regarding its safety profile during extended use .

Table 2: Summary of Adverse Effects Observed in Clinical Studies

| Adverse Effect | Frequency (%) |

|---|---|

| Gastrointestinal disturbances | 10-15 |

| Elevated liver enzymes | 5-10 |

| Rash | 3-5 |

| Headache | 2-4 |

Propiedades

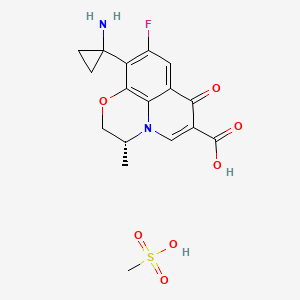

IUPAC Name |

(2R)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669978 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677004-96-5 | |

| Record name | (3R)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.